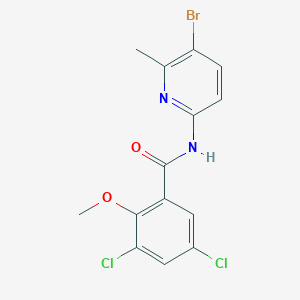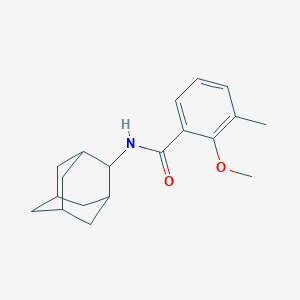![molecular formula C16H24N2O2 B244894 N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide](/img/structure/B244894.png)
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. It works by inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones, which play a crucial role in glucose homeostasis.
Mecanismo De Acción
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors work by inhibiting the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner. By inhibiting N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors increase the half-life of these hormones, leading to enhanced insulin secretion, decreased glucagon secretion, and improved glucose homeostasis.
Biochemical and Physiological Effects
In addition to their effects on glucose homeostasis, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have other biochemical and physiological effects. For example, they have been shown to reduce inflammation, oxidative stress, and endothelial dysfunction, which may contribute to their cardioprotective effects. They have also been shown to improve beta cell function and increase insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer, have a low toxicity profile, and are well-tolerated in humans. However, they also have some limitations. For example, they may have off-target effects, and their efficacy may be influenced by factors such as age, sex, and disease duration.
Direcciones Futuras
There are several future directions for research on N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors. One area of interest is the development of more potent and selective inhibitors with fewer off-target effects. Another area of interest is the investigation of the long-term effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors on cardiovascular outcomes, as well as their effects on other metabolic parameters such as lipid metabolism and body weight. Finally, there is a need for more studies on the effects of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors in specific patient populations, such as those with renal impairment or heart failure.
Conclusion
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors are a promising class of drugs for the treatment of type 2 diabetes. They work by inhibiting the degradation of incretin hormones, leading to enhanced insulin secretion and improved glucose homeostasis. In addition, they have other biochemical and physiological effects, such as reducing inflammation and oxidative stress. While they have several advantages for lab experiments, they also have some limitations, and there is a need for further research to optimize their therapeutic potential.
Métodos De Síntesis
The synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors involves several steps, including the preparation of starting materials, protection of functional groups, coupling reactions, and deprotection of protecting groups. The most commonly used method for the synthesis of N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin support.
Aplicaciones Científicas De Investigación
N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Several clinical trials have demonstrated their efficacy in improving glycemic control, reducing HbA1c levels, and lowering the risk of cardiovascular events. In addition, N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}pentanamide inhibitors have been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to their cardioprotective effects.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
N-[3-(2,2-dimethylpropanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-10-14(19)17-12-8-7-9-13(11-12)18-15(20)16(2,3)4/h7-9,11H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Clave InChI |
LLRDIVPBRUXPHT-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B244811.png)
![N-[4-(isobutyrylamino)phenyl]pentanamide](/img/structure/B244812.png)
![3-bromo-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244814.png)
![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)
![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B244834.png)
![2-[(3-isopropoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244837.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)